molecular formula C18H28B2O4 B3028683 1,2-Benzenediboronic Acid Bis(pinacol) Ester CAS No. 269410-07-3

1,2-Benzenediboronic Acid Bis(pinacol) Ester

Cat. No.: B3028683
CAS No.: 269410-07-3
M. Wt: 330 g/mol
InChI Key: VCTMQXIOUDZIGS-UHFFFAOYSA-N
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Description

1,2-Benzenediboronic Acid Bis(pinacol) Ester is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations.

Scientific Research Applications

1,2-Benzenediboronic Acid Bis(pinacol) Ester has numerous applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are essential in pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound is used in the synthesis of biologically active molecules and probes for studying biological processes.

    Medicine: It plays a role in the development of drug candidates and therapeutic agents.

    Industry: It is used in the production of polymers, electronic materials, and advanced materials for various industrial applications.

Safety and Hazards

The safety data sheet for 1,4-Benzenediboronic acid bis(pinacol) ester, a similar compound, suggests avoiding dust formation and breathing in vapors, mist, or gas . It is also recommended to wash off with soap and plenty of water in case of skin contact .

Future Directions

One study repurposed pinacol esters of boronic acids, including 1,2-Benzenediboronic Acid Bis(pinacol) Ester, for tuning the viscoelastic properties of glucose-responsive polymer hydrogels . This could pave the way for developing a variety of hydrogels with programmable insulin release properties .

Mechanism of Action

Target of Action

The primary target of 1,2-Benzenediboronic Acid Bis(pinacol) Ester, also known as 2,2’-(1,2-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane], is glucose-responsive polymer hydrogels . These hydrogels are used in the development of smart insulin, which can release the desired amount of insulin under hyperglycemic conditions .

Mode of Action

The compound interacts with its targets through a process known as transesterification reactions . This interaction leads to the formation of glucose-responsive hydrogels with diverse rheological properties . The hydrogels can host insulin in their matrix, which is then released under high-glucose conditions .

Biochemical Pathways

The compound affects the biochemical pathway related to insulin release. It plays a crucial role in the fabrication of glucose-responsive hydrogels . These hydrogels can release insulin under high-glucose conditions, providing a smart response to hyperglycemia .

Pharmacokinetics

The compound’s role in the fabrication of glucose-responsive hydrogels suggests that its bioavailability may be influenced by the properties of these hydrogels .

Result of Action

The primary result of the compound’s action is the creation of glucose-responsive hydrogels capable of releasing insulin under high-glucose conditions . Hydrogels with a high storage modulus, derived from this compound, release significantly less insulin compared to softer hydrogels .

Action Environment

The action of this compound is influenced by environmental factors such as glucose levels . Under hyperglycemic conditions, the glucose-responsive hydrogels fabricated with this compound can release insulin . This suggests that the compound’s efficacy and stability may be influenced by the glucose concentration in the environment .

Biochemical Analysis

Biochemical Properties

1,2-Benzenediboronic Acid Bis(pinacol) Ester plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds. The compound interacts with palladium catalysts to facilitate the coupling of aryl or vinyl boronic acids with aryl or vinyl halides. The nature of these interactions involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to form the desired product .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with biomolecules allows it to modulate enzyme activity and protein function. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through boron-oxygen bonds. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also influence gene expression by modulating transcription factors and other regulatory proteins. The binding interactions with biomolecules are primarily driven by the formation of boron-oxygen bonds, which are stable and reversible .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At high doses, it can lead to adverse effects, including enzyme inhibition, cellular stress, and toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to boron metabolism. The compound interacts with enzymes and cofactors involved in boron transport and utilization. It can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression. The compound’s role in metabolic pathways is primarily driven by its ability to form stable boron-oxygen bonds with biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its stability and reactivity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. The compound’s activity and function are influenced by its localization within the cell, as it can interact with different biomolecules in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenediboronic Acid Bis(pinacol) Ester can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium acetate. The general reaction scheme is as follows:

1,2-Dibromobenzene+Bis(pinacolato)diboronPd catalyst, base1,2-Benzenediboronic Acid Bis(pinacol) Ester\text{1,2-Dibromobenzene} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, base}} \text{this compound} 1,2-Dibromobenzene+Bis(pinacolato)diboronPd catalyst, base​1,2-Benzenediboronic Acid Bis(pinacol) Ester

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediboronic Acid Bis(pinacol) Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronic anhydrides.

    Reduction: Reduction reactions can convert it into corresponding boranes.

    Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where it reacts with halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.

Major Products

    Oxidation: Boronic acids or boronic anhydrides.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzenediboronic Acid Bis(pinacol) Ester
  • 1,2-Benzenediboronic Acid
  • 1,4-Benzenediboronic Acid

Uniqueness

1,2-Benzenediboronic Acid Bis(pinacol) Ester is unique due to its specific structure, which allows for selective reactions and high reactivity in cross-coupling reactions. Compared to its isomer, 1,4-Benzenediboronic Acid Bis(pinacol) Ester, the 1,2-isomer provides different steric and electronic properties, making it suitable for specific synthetic applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-11-9-10-12-14(13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTMQXIOUDZIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2B3OC(C(O3)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170555
Record name 2,2′-(1,2-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269410-07-3
Record name 2,2′-(1,2-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269410-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-(1,2-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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